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molecular formula C12H16O4 B8694818 Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate

Cat. No. B8694818
M. Wt: 224.25 g/mol
InChI Key: XZOQVCARPSEWSB-UHFFFAOYSA-N
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Patent
US07390925B2

Procedure details

To a solution of ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate (252 mg, 1.1 mmol) in THF (1.1 mL) was added 1 N lithium hydroxide (1.1 mL), and the resulting solution was stirred at room temperature for 3 h. Most of the solvents were removed in vacuo, and 1N hydrochloric acid (1.1 mL) was added. The aqueous layer was extrated with ethyl acetate (x3), and the combined organic layers were dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated in vacuo to give the title compound as an off-white solid (200 mg, 91% yield). 1H NMR (400 MHz, CD3OD) δ 2.57-2.63 (m, 1 H) 2.65-2.72 (m, 1 H) 3.29 (s, 8 H) 3.76 (s, 3 H) 4.82 (s, 9 H) 5.01 (dd, J=8.56, 5.29 Hz, 1 H) 6.86 (ddd, J=9.19, 2.77, 2.39 Hz, 2 H) 7.26-7.30 (m, 2 H). HPLC retention time: 1.392 min (method A). MS (ESI) (M+Na)+ 218.92.
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)[CH2:3][C:4]([O:6]CC)=[O:5].[OH-].[Li+]>C1COCC1>[OH:1][CH:2]([C:9]1[CH:10]=[CH:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
OC(CC(=O)OCC)C1=CC=C(C=C1)OC
Name
Quantity
1.1 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvents were removed in vacuo, and 1N hydrochloric acid (1.1 mL)
ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(CC(=O)O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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